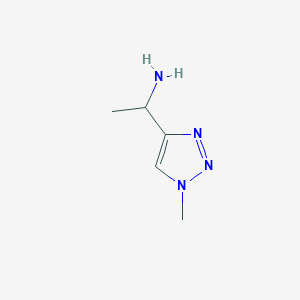

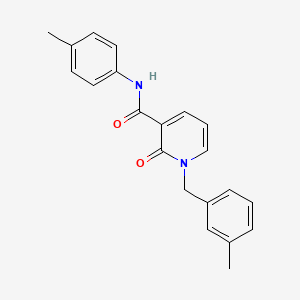

1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

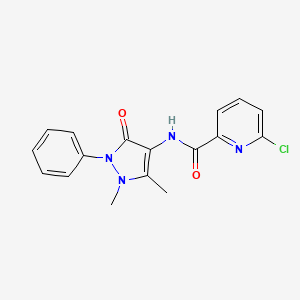

1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine, also known as MTEA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis and Material Science

1,2,4-Triazoles, including derivatives like "1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine," are pivotal in the fine organic synthesis industry. These compounds serve as foundational materials for producing a broad spectrum of products across various sectors, including pharmaceuticals, agricultural chemicals, dyes, and high-energy materials. Their utility extends to the creation of analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids, showcasing their versatility in applied sciences, biotechnology, energy, and chemistry sectors (Nazarov et al., 2021).

Pharmaceutical and Agricultural Applications

The 1,2,4-triazole moiety, by extension derivatives such as "this compound," is integral in pharmaceuticals and agriculture. In agriculture, these derivatives are utilized in the mass production of insecticides, fungicides, plant growth regulators, and retardants. Their role in medicine is highlighted in the production of drugs like furazonal, which shows antimicrobial effects, and cardiotril, a cardiological drug with anti-ischemic and membrane stabilizing effects, indicating their importance in both plant protection and human health (Nazarov et al., 2021).

Material Science Innovations

In the domain of material science, 1,2,4-triazole derivatives are researched for their potential in creating proton-conducting polymeric membranes. These materials are particularly promising for the development of fuel cell membranes due to their ability to significantly improve basic characteristics like film-forming ability, thermal stability, and electrochemical stability. Their high ionic conductivity under anhydrous conditions at elevated temperatures positions them as suitable for high-performance applications in energy technology (Prozorova & Pozdnyakov, 2023).

Eco-friendly Synthesis and Green Chemistry

The synthesis and application of 1,2,4-triazole derivatives, including "this compound," are aligning with principles of green chemistry. Advances in eco-friendly procedures for triazole synthesis via copper-catalyzed azide-alkyne cycloadditions (CuAAC) are notable, with research focusing on developing new, easily recoverable catalysts that are non-toxic, environmentally friendly, and exhibit high yields. These methodologies not only offer a sustainable approach to triazole synthesis but also have wide-ranging applications in drug development and other sectors, underscoring the importance of 1,2,4-triazoles in advancing eco-friendly chemical processes (de Souza et al., 2019).

Mecanismo De Acción

Target of Action

Similar compounds, such as tris (1-benzyl-1h-1,2,3-triazol-4-yl)methyl amine, are known to interact with copper (i) ions . This interaction stabilizes the copper (I) ions, preventing their disproportionation and oxidation .

Mode of Action

1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine likely interacts with its targets in a similar manner to its analogs. For instance, tris (1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine enhances the catalytic effect of copper (I) ions in the azide-acetylene cycloaddition . This suggests that this compound may also enhance the catalytic activity of its targets.

Biochemical Pathways

The compound’s analog, tris (1-benzyl-1h-1,2,3-triazol-4-yl)methyl amine, is involved in the azide-acetylene cycloaddition . This reaction is a part of click chemistry, a type of chemical reaction used in bioconjugation, material science, and drug discovery .

Result of Action

Similar compounds have been shown to enhance reaction rates and suppress cell cytotoxicity . This suggests that this compound may have similar effects.

Action Environment

Similar compounds have been shown to function without requiring an inert atmosphere or anhydrous conditions . This suggests that this compound may also be stable and effective under various environmental conditions.

Análisis Bioquímico

Biochemical Properties

1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain classes of enzymes, such as histone deacetylases (HDACs), which are involved in the regulation of gene expression by removing acetyl groups from histone proteins . The interaction between this compound and HDACs can lead to changes in chromatin structure and subsequent alterations in gene expression. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of HDACs by this compound can lead to increased acetylation of histone proteins, resulting in the activation or repression of specific genes . This can affect processes such as cell proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on cellular metabolism may involve alterations in metabolic flux and changes in the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound exerts its effects by binding to the active sites of enzymes, such as HDACs, and inhibiting their activity . The binding interactions between this compound and HDACs are facilitated by the triazole ring, which provides stability and specificity to the interaction. Additionally, this compound may influence gene expression by altering the acetylation status of histone proteins, leading to changes in chromatin structure and transcriptional activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained inhibition of target enzymes such as HDACs . Over extended periods, the compound may undergo degradation, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies may also reveal additional effects on cellular processes that are not immediately apparent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant inhibition of target enzymes and alterations in cellular processes . Threshold effects may be observed, where a certain concentration of the compound is required to achieve a noticeable impact on cellular function. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound may influence metabolic flux by altering the activity of key enzymes involved in metabolic pathways . For example, the inhibition of HDACs by this compound can lead to changes in the levels of metabolites that are regulated by these enzymes. Understanding the metabolic pathways associated with this compound is crucial for elucidating its overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . The localization and accumulation of this compound in different cellular compartments can influence its activity and function. Additionally, the compound’s distribution within tissues may determine its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is a critical factor that affects its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound in the nucleus, for example, can enhance its ability to interact with nuclear enzymes such as HDACs and influence gene expression. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

1-(1-methyltriazol-4-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-4(6)5-3-9(2)8-7-5/h3-4H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIUETQFTNIZMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=N1)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,10-Diazabicyclo[4.3.1]decan-4-one hydrochloride](/img/structure/B2637186.png)

![N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2637187.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2637195.png)

![N-Methyl-N-[2-oxo-2-[3-(thiophen-3-ylmethyl)azetidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2637196.png)

![6-Methoxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B2637198.png)

![4-[1-(benzenesulfonyl)-6-fluoro-1H-indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B2637207.png)